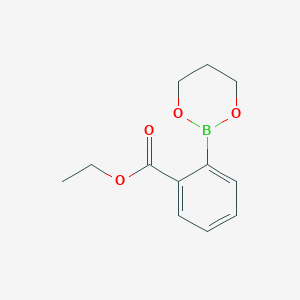
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Descripción general
Descripción
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4Cl2F2O2 . It has a molecular weight of 241.02 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is 1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-3,8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde has been involved in the synthesis and characterization of a variety of compounds. For instance, it played a role in the formation of tetranuclear complexes with cubane topology, involving metal ions like cobalt and nickel, as well as in the synthesis of fluorinated analogs of combretastatin with anticancer activities (Zhang et al., 2013); (Lawrence et al., 2003).
Magnetic Properties and Catalysis:
- The compound has been a part of the study for understanding the magnetic properties of certain complexes. Research on cubane cobalt and nickel clusters involving 3,5-dichloro-2-hydroxy-benzaldehyde derivatives has shed light on their magnetic behaviors and potential applications in fields like material science and quantum computing (Zhang et al., 2013). Additionally, the compound has been used in catalysis processes, such as the oxidation of benzyl alcohol to benzaldehyde, highlighting its potential in industrial and pharmaceutical applications (Paul et al., 2020).
Vibrational Spectroscopy and Chemical Synthesis:
- Vibrational spectroscopy studies involving 3,5-dichloro hydroxy benzaldehyde have provided insight into the molecular structures and characteristics of these compounds, paving the way for their use in various chemical synthesis processes (Krishnakumar & Mathammal, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNUKUULYBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)







![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)



